molecular formula C12H5Br5O B1457980 2,2',4,5,6'-Pentabromodiphenyl ether CAS No. 446254-66-6

2,2',4,5,6'-Pentabromodiphenyl ether

Cat. No. B1457980
M. Wt: 564.7 g/mol
InChI Key: JHFMCUVMAIQWRI-UHFFFAOYSA-N
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Description

2,2’,4,4’,6-Pentabromodiphenyl Ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants. It is used as Brominated flame retardants (BFRs) in various consumer products .


Molecular Structure Analysis

The molecular formula of 2,2’,4,5,6’-Pentabromodiphenyl ether is C12H5Br5O. The structure consists of two phenyl rings connected by an ether linkage, with five bromine atoms substituted on the phenyl rings .


Physical And Chemical Properties Analysis

2,2’,4,5,6’-Pentabromodiphenyl ether has a molar mass of 564.688 g/mol. It appears as a viscous white to amber-colored liquid. It has a density of 2.3±0.1 g/cm^3, and it decomposes at its boiling point. It is not soluble in water .

Safety And Hazards

2,2’,4,5,6’-Pentabromodiphenyl ether is considered a toxic substance. It is suspected to cause endocrine-mediated effects on the body and possibly developmental effects in nursed babies . It is also very toxic to aquatic life .

properties

IUPAC Name

1,2,4-tribromo-5-(2,6-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMCUVMAIQWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879914
Record name BDE-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,5,6'-Pentabromodiphenyl ether

CAS RN

446254-66-6
Record name 2,2',4,5,6'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,6'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5X2BU2QJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MS Gross, DM Butryn, BP McGarrigle… - Chemical research in …, 2015 - ACS Publications
Human exposure to polybrominated diphenyl ethers (PBDEs) through various routes poses deleterious health effects. PBDEs are biotransformed into hydroxylated metabolites (OH-…
Number of citations: 31 pubs.acs.org
S Simpson, MS Gross, JR Olson, E Zurek… - Analytical …, 2015 - ACS Publications
The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) was used to predict the boiling points of several polybrominated diphenyl ethers (PBDEs) and methylated …
Number of citations: 14 pubs.acs.org
S Losada, FJ Santos, A Covaci, MT Galceran - Journal of Chromatography …, 2010 - Elsevier
Gas chromatography coupled to ion trap tandem mass spectrometry (GC–ITMS-MS) is proposed for the analysis of methoxylated polybrominated diphenyl ethers (MeO-PBDEs) in fish …
Number of citations: 41 www.sciencedirect.com
J Wei, L Xiang, Z Cai - Mass Spectrometry Reviews, 2021 - Wiley Online Library
Hydroxylated polybrominated diphenyl ethers (OH‐PBDEs) are of particular concern due to their ubiquitous distribution and adverse health effects. Significant progress has been made …
C Thomsen, VH Liane, G Becher - Journal of Chromatography B, 2007 - Elsevier
An analytical method comprised of automated solid-phase extraction and determination using gas chromatography mass spectrometry (single quadrupole) has been developed for the …
Number of citations: 145 www.sciencedirect.com
PW Bradley - 2009 - search.proquest.com
This study was conducted to determine if select polybrominated diphenyl ether (PBDE) and methoxylated polybrominated diphenyl ether (MeO-PBDE) congeners existed in two inland …
Number of citations: 0 search.proquest.com
MS Gross - 2016 - search.proquest.com
Human exposure to polybrominated diphenyl ethers (PBDEs) results in deleterious health effects. Hydroxylated analogs of PBDEs (OH-BDEs) are products of oxidative metabolism via …
Number of citations: 2 search.proquest.com
L Weijs, SD Shaw, ML Berger, H Neels, R Blust… - Science of the total …, 2014 - Elsevier
Metabolites of PCBs and PBDEs are shown to influence the thyroid hormone homeostasis and therefore, could have an influence on the growth of newborn or young animals. We have …
Number of citations: 20 www.sciencedirect.com
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca
V Liane - 2005 - duo.uio.no
An analytical method comprised of automated solid phase extraction and determination using gas chromatography electron capture mass spectrometry has been developed for the …
Number of citations: 0 www.duo.uio.no

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